molecular formula C20H18ClN3O3S B4793126 4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

Cat. No. B4793126
M. Wt: 415.9 g/mol
InChI Key: LDVQRGHKUXFGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, commonly known as "compound X," is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

Compound X works by binding to and inhibiting the activity of certain enzymes, such as protein kinase B and mTOR. This inhibition leads to the induction of autophagy and apoptosis in cells. The exact mechanism by which compound X induces these processes is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to induce autophagy and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound X is its versatility in the laboratory. It can be used to study a range of biological processes, including autophagy, apoptosis, and cell growth and proliferation. In addition, it has been shown to be effective in a range of cell types, including cancer cells. However, there are also limitations to its use. For example, it may not be effective in all types of cancer cells, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of compound X. One area of interest is the development of new cancer therapies based on its ability to induce autophagy and apoptosis in cancer cells. Another area of interest is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. In addition, further investigation is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Conclusion:
Compound X is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the induction of autophagy and apoptosis in cancer cells. While there are limitations to its use, it remains a versatile tool in the laboratory and holds promise for the development of new cancer therapies and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.

Scientific Research Applications

Compound X has been used extensively in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B and mTOR, which are involved in cell growth and proliferation. This inhibition has been linked to the induction of autophagy, a process by which cells break down and recycle their own components. Compound X has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells. These properties make it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-5-3-7-18(14(13)2)24-28(26,27)19-11-15(8-9-17(19)21)20(25)23-16-6-4-10-22-12-16/h3-12,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVQRGHKUXFGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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